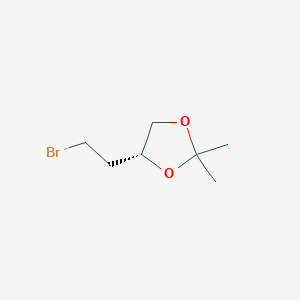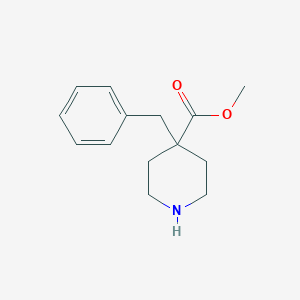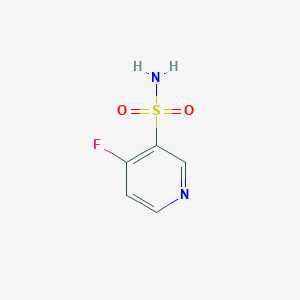
4-Fluoropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both fluorine and sulfonamide groups imparts distinct reactivity and biological activity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine using reagents like Selectfluor® or CsSO4F . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: Industrial production of 4-Fluoropyridine-3-sulfonamide may involve large-scale fluorination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like KF for nucleophilic substitution.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products:
Substitution Products: Various fluorinated derivatives depending on the nucleophile used.
Oxidation Products: Sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoropyridine-3-sulfonamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Share the sulfonamide functional group and exhibit similar antibacterial properties.
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine, which have different positions of the fluorine atom.
Uniqueness: 4-Fluoropyridine-3-sulfonamide is unique due to the combined presence of fluorine and sulfonamide groups, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
361544-10-7 |
|---|---|
Molekularformel |
C5H5FN2O2S |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-fluoropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI-Schlüssel |
QZPPFDFOCKTYHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)

![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
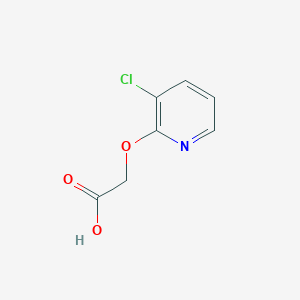
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
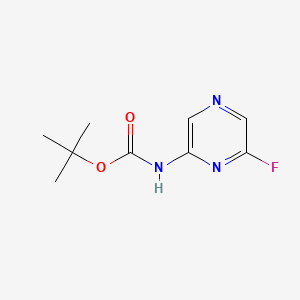

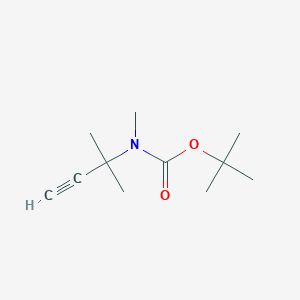
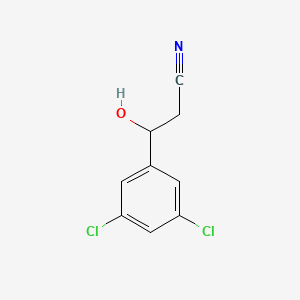

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
